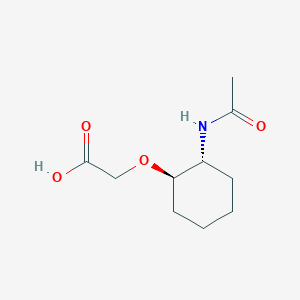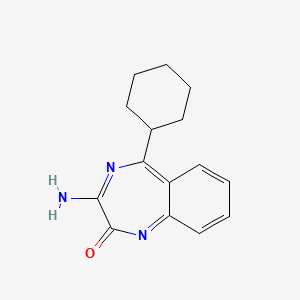![molecular formula C28H46FeO2P2 B12443586 (R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine](/img/structure/B12443586.png)
(R)-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is an organophosphine compound that features a ferrocene backbone. Organophosphine compounds are widely used in various fields of chemistry, particularly in catalysis and coordination chemistry. The unique structure of this compound, which includes both ferrocene and phosphine groups, makes it a valuable ligand in asymmetric catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine typically involves the following steps:
Preparation of the Ferrocene Derivative: The ferrocene backbone is functionalized with phosphine groups. This can be achieved through lithiation of ferrocene followed by reaction with chlorophosphines.
Introduction of the Furyl Groups: The di(2-furyl)phosphino groups are introduced through a substitution reaction with the appropriate furyl-containing reagents.
Final Assembly: The ethyldi-tert.-butylphosphine moiety is attached to the ferrocene derivative through a coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine groups, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be used to modify the oxidation state of the iron center in the ferrocene backbone.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Phosphine Oxides: Formed through oxidation.
Modified Ferrocene Derivatives: Resulting from substitution reactions.
Applications De Recherche Scientifique
Chemistry
Asymmetric Catalysis: The compound is used as a chiral ligand in various asymmetric catalytic reactions, such as hydrogenation and hydroformylation.
Coordination Chemistry: It serves as a ligand in the formation of coordination complexes with transition metals.
Biology and Medicine
Drug Development:
Biological Probes: Used in the design of probes for studying biological systems.
Industry
Catalysts: Employed in industrial catalytic processes for the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which ®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine exerts its effects is primarily through its role as a ligand. It coordinates with transition metals to form active catalytic species. The ferrocene backbone provides stability, while the phosphine groups facilitate electron transfer and coordination.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Bis(diphenylphosphino)ferrocene (dppf): A widely used ligand in catalysis.
1,2-Bis(diphenylphosphino)ethane (dppe): Another common ligand with similar applications.
Uniqueness
®-1-{(S)-2-[DI(2-Furyl)phosphino]ferrocenyl}ethyldi-tert.-butylphosphine is unique due to its chiral nature and the presence of both furyl and tert-butyl groups, which enhance its steric and electronic properties, making it particularly effective in asymmetric catalysis.
Propriétés
Formule moléculaire |
C28H46FeO2P2 |
|---|---|
Poids moléculaire |
532.5 g/mol |
Nom IUPAC |
1-[2-[bis(furan-2-yl)phosphanyl]cyclopentyl]ethyl-ditert-butylphosphane;cyclopentane;iron |
InChI |
InChI=1S/C23H36O2P2.C5H10.Fe/c1-17(27(22(2,3)4)23(5,6)7)18-11-8-12-19(18)26(20-13-9-15-24-20)21-14-10-16-25-21;1-2-4-5-3-1;/h9-10,13-19H,8,11-12H2,1-7H3;1-5H2; |
Clé InChI |
COGXXUVNPWTTLB-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCCC1P(C2=CC=CO2)C3=CC=CO3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


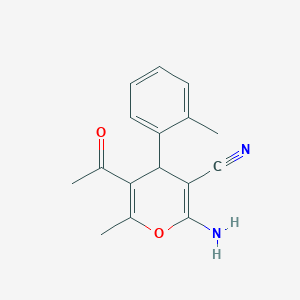
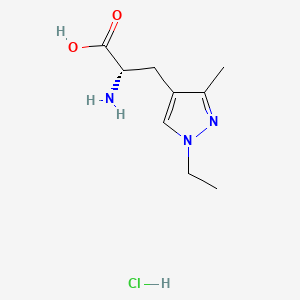
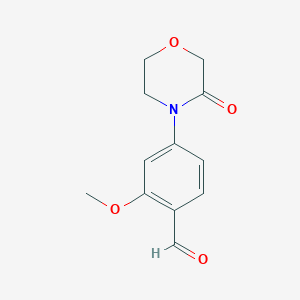
![1-(Pyridin-3-ylmethyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12443527.png)
![[1-(3-Chloropropyl)piperidin-4-yl]methanol](/img/structure/B12443528.png)

![ethyl (2E)-4-[(tert-butoxycarbonyl)(methyl)amino]but-2-enoate](/img/structure/B12443537.png)
![N-(4-fluorophenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12443547.png)
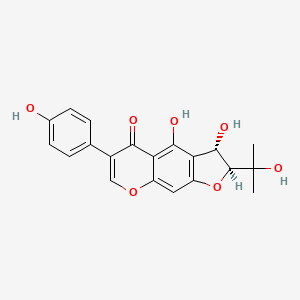
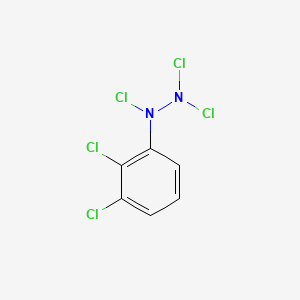

![(S)-2,3-dihydro-1H-inden-1-yl({[(9H-fluoren-9-ylmethoxy)carbonyl]amino})acetic acid](/img/structure/B12443573.png)
